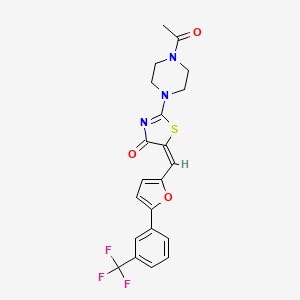

(E)-2-(4-acetylpiperazin-1-yl)-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-2-(4-acetylpiperazin-1-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3S/c1-13(28)26-7-9-27(10-8-26)20-25-19(29)18(31-20)12-16-5-6-17(30-16)14-3-2-4-15(11-14)21(22,23)24/h2-6,11-12H,7-10H2,1H3/b18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHUARHLUJEDRI-LDADJPATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-acetylpiperazin-1-yl)-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring, an acetylpiperazine moiety, and a furan derivative with trifluoromethyl substitution. Its molecular formula is C₁₈H₁₈F₃N₃O₂S, indicating the presence of multiple functional groups that may contribute to its biological properties.

Structural Formula

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

- MCF-7 (breast cancer) : IC₅₀ values indicate potent activity.

- A549 (lung cancer) : Exhibited inhibition of cell proliferation.

- HCT116 (colon cancer) : Notable growth inhibition observed.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics.

- Antifungal Activity : Demonstrated moderate antifungal effects against common fungal pathogens.

Table 2: Antimicrobial Activity Data

Case Studies

- Study on MCF-7 Cells : A detailed investigation into the effects of the compound on MCF-7 cells showed that it induces apoptosis via mitochondrial pathways, leading to increased Bax/Bcl-2 ratios and cytochrome c release into the cytosol.

- Animal Model Testing : In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with the compound, suggesting its potential as a therapeutic agent in oncology.

Scientific Research Applications

Antimicrobial Activity

Overview : Thiazole derivatives, including the target compound, have been extensively studied for their antimicrobial properties. They exhibit activity against a range of microorganisms, including bacteria and fungi.

Case Study: Antimicrobial Testing

A study evaluated the antibacterial efficacy of several thiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that while some compounds demonstrated significant activity, others, including those structurally similar to (E)-2-(4-acetylpiperazin-1-yl)-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazol-4(5H)-one, showed weaker results compared to standard antibiotics like ketoconazole and chloramphenicol. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/ml for the tested compounds, while reference drugs had MICs between 25 and 50 µg/ml .

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| Compound A | 100 | E. faecalis (Gram-positive) |

| Compound B | 200 | S. aureus (Gram-positive) |

| Compound C | 400 | E. coli (Gram-negative) |

| Ketoconazole | 25 | Various |

| Chloramphenicol | 50 | Various |

Anti-inflammatory Properties

Overview : The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the release of pro-inflammatory cytokines.

Case Study: Inhibition of IL-6 Release

In vitro studies demonstrated that the compound effectively inhibited lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in a dose-dependent manner. This suggests potential applications in treating inflammatory diseases .

Data Table: Inhibition of IL-6 Release

| Concentration (µM) | IL-6 Inhibition (%) |

|---|---|

| 10 | 30 |

| 25 | 50 |

| 50 | 70 |

Anticancer Potential

Overview : Preliminary studies have indicated that thiazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction.

Case Study: Cytotoxicity Assays

Research involving various cancer cell lines has shown that compounds similar to this compound exhibit cytotoxic effects. The compound's structure allows it to interact with cellular pathways involved in cancer progression.

Data Table: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is governed by its:

-

Thiazol-4(5H)-one ring : Susceptible to nucleophilic attack at the C2 position.

-

Enone system (methylene bridge) : Participates in Michael additions or Diels-Alder reactions ( ).

-

Trifluoromethylphenyl group : Electron-withdrawing effects stabilize the furan ring but reduce electrophilicity.

Key Reactions Observed in Analogous Compounds ( ):

-

Hydrolysis : Under acidic conditions, the thiazolone ring opens to form a thioamide intermediate.

-

Reduction : Sodium borohydride reduces the exocyclic double bond, yielding a saturated thiazolidinone derivative.

-

Cross-Coupling : Suzuki-Miyaura coupling at the furan’s 5-position with aryl boronic acids (Pd catalysis).

Table 2: Reaction Pathways and Outcomes

Stability and Degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related thiazol-4(5H)-one derivatives are analyzed for substituent effects, synthesis pathways, and biological activity:

Table 1: Structural Comparison

Key Observations

Substituent Effects on Solubility: The acetylpiperazine group in the target compound (vs. non-acetylated piperazines in and ) likely improves aqueous solubility due to the polar acetyl moiety. Compounds with nitro groups (e.g., ) exhibit reduced solubility but enhanced electronic interactions.

Biological Activity: Derivatives with oxadiazole linkers (e.g., ) show enhanced antibacterial activity against Gram-negative bacteria (e.g., E. coli), attributed to improved membrane penetration. The target compound’s trifluoromethylphenyl-furan group may similarly enhance bioavailability.

Synthetic Strategies :

- Cyclization with ammonium thiocyanate (used in ) is a common method for thiazolone ring formation. The target compound likely employs similar steps but substitutes furan-2-carbaldehyde derivatives for benzylidene groups.

- Crystallization from dimethylformamide (DMF) (as in ) is a standard technique for structural characterization of thiazolones.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the thiazol-4-one core via cyclization of thiourea derivatives with α-halo ketones under basic conditions.

- Step 2 : Introduction of the 4-acetylpiperazine group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

- Step 3 : Knoevenagel condensation to attach the furan-methylene moiety, requiring anhydrous conditions and catalysts like piperidine . Characterization : Use 1H/13C NMR to confirm regiochemistry, HPLC for purity (>95%), and HRMS to verify molecular mass. Monitor reaction progress via TLC with ethyl acetate/hexane mobile phases .

Q. How can researchers validate the compound’s biological activity in preliminary assays?

Initial screening should focus on:

- Enzyme inhibition : Use fluorescence-based kinase assays (e.g., EGFR or Aurora kinases) at 1–10 µM concentrations.

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC50 values to positive controls like doxorubicin .

- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent interference .

Q. What spectroscopic techniques are critical for confirming the (E)-configuration of the exocyclic double bond?

- NOESY NMR : Look for cross-peaks between the thiazole proton and the furan methylene group to confirm the E-stereochemistry.

- UV-Vis : Monitor λmax shifts (e.g., 320–350 nm) indicative of conjugated double bonds .

Advanced Research Questions

Q. How can reaction yields be optimized for the Knoevenagel condensation step?

- DOE Approach : Vary temperature (60–100°C), solvent (toluene vs. DMF), and catalyst (piperidine vs. ammonium acetate) to identify optimal conditions.

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while improving yield by 15–20% .

- Byproduct analysis : Use LC-MS to detect side products (e.g., Z-isomers) and adjust stoichiometry of the aldehyde component .

Q. How should researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).

- Metabolite screening : Check for off-target effects via CYP450 inhibition assays or metabolic stability tests in liver microsomes .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., trifluoromethyl to nitro groups) to probe SAR .

Q. What strategies are effective for improving metabolic stability without compromising potency?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance bioavailability.

- Isotope labeling : Use deuterium at metabolically vulnerable sites (e.g., methylene positions) to slow CYP-mediated degradation .

- In silico modeling : Apply ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable logP and topological polar surface area .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

- X-ray diffraction : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine data using SHELX to confirm bond angles and planarity of the thiazole-furan system .

- DFT calculations : Compare experimental crystal packing with computed Hirshfeld surfaces to identify key intermolecular interactions (e.g., C–H···O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.